molecular formula C21H24N2O4 B2411478 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921836-19-3

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2411478
CAS No.: 921836-19-3
M. Wt: 368.433
InChI Key: NWLTZFSHLFVJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-5-26-17-9-7-6-8-15(17)19(24)22-14-10-11-18-16(12-14)23(4)20(25)21(2,3)13-27-18/h6-12H,5,13H2,1-4H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLTZFSHLFVJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an oxazepine ring and various substituents. Its molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of 382.46 g/mol.

PropertyValue
Molecular FormulaC22H26N2O4
Molecular Weight382.46 g/mol
CAS Number921868-34-0

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate enzyme activities and influence various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with receptors, altering cellular signaling processes.
  • Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect against oxidative stress.

Biological Activity

Research has shown that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxazepine compounds possess significant antimicrobial properties. For instance:

  • In vitro studies revealed effective inhibition against various bacterial strains.
  • Minimum Inhibitory Concentration (MIC) values were reported to be as low as 50 μg/mL for certain derivatives, indicating potent activity against pathogens .

Antitumor Activity

Preliminary investigations into the antitumor potential of this compound suggest:

  • Cell Line Studies : The compound has shown cytotoxic effects on cancer cell lines, leading to apoptosis.
  • Mechanistic Insights : Research indicates that the compound may induce cell cycle arrest in cancer cells .

Neuroprotective Effects

Some studies have suggested neuroprotective properties:

  • Animal Models : In models of ischemia/reperfusion injury, the compound exhibited protective effects on neuronal cells.
  • Oxidative Stress Reduction : It was shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative damage .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of similar oxazepine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity with potential applications in treating infections .
  • Antitumor Activity Assessment : Research involving the treatment of various cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. The IC50 values ranged from 10 to 20 μM across different cell lines .

Preparation Methods

Substrate Preparation

2-Hydroxybenzaldehyde derivatives are alkylated with 3-chloro-2-methylprop-1-ene or 4-bromobut-1-ene in dimethylformamide (DMF) using K₂CO₃ as a base. For example:

  • 3,3-Dimethylpropagylation :
    $$ \text{2-Hydroxybenzaldehyde} + \text{3-chloro-2-methylprop-1-ene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(3-methylbut-2-en-1-yloxy)benzaldehyde} $$ .
  • Cyclization Precursor : The aldehyde is oxidized in situ to a carboxylic acid, which undergoes iodolactonization to form the oxazepinone ring.

Iodolactonization Reaction

Reaction conditions:

  • Reagents : CuI (1.2 equiv), 70% aqueous TBHP (6.0 equiv)
  • Solvent : Acetonitrile
  • Temperature : 70°C
  • Time : 6–12 hours

This step yields 3-iodo-3,5-dimethyl-2,3,4,5-tetrahydrobenzo[b]oxazepin-4-one as a key intermediate.

Functionalization of the Oxazepinone Core

Methyl Group Introduction

3,3,5-Trimethyl substitution is achieved via sequential alkylation:

  • C3 Methylation : Treatment of the iodolactone with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C replaces the iodide with a methyl group.
  • C5 Methylation : The lactam nitrogen is alkylated using methyl iodide (MeI) and NaH in DMF at 50°C.

Oxidation to 4-Oxo Derivative

The 4-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) of the corresponding alcohol intermediate.

Amide Coupling with 2-Ethoxybenzoyl Chloride

Synthesis of 2-Ethoxybenzoyl Chloride

2-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux to yield the acyl chloride.

Coupling Reaction

The 7-amino-oxazepinone is reacted with 2-ethoxybenzoyl chloride in the presence of triethylamine (Et₃N) in DCM at 0°C.

Reaction Equation :
$$ \text{7-Amino-oxazepinone} + \text{2-Ethoxybenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target compound} $$

Optimization and Characterization

Yield Optimization

  • Iodolactonization : Yields 60–75%.
  • Methylation Steps : 80–85% yield per step.
  • Amide Coupling : 70–78% yield.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.58 (s, 6H, C3-CH₃), 2.89 (s, 3H, C5-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.92–7.86 (m, 7H, aromatic).
  • HRMS : Calculated for C₂₂H₂₅N₂O₄ [M+H]⁺: 393.1818; Found: 393.1815.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Reference
Iodolactonization CuI, TBHP, CH₃CN, 70°C 60–75
C3 Methylation MeMgBr, THF, 0°C 80
C5 Methylation MeI, NaH, DMF, 50°C 85
Amide Coupling 2-Ethoxybenzoyl chloride, Et₃N, DCM, 0°C 70–78

Q & A

Basic: What are the key synthetic routes for preparing 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide?

Answer:
The synthesis involves condensation reactions between substituted benzoyl chlorides and aminobenzoxazepine intermediates. A general method includes:

  • Step 1: Reacting a benzaldehyde derivative with an aminotriazole precursor under reflux in ethanol with glacial acetic acid as a catalyst (similar to ).
  • Step 2: Purification via recrystallization or column chromatography to isolate the benzamide product.
  • Key Variables: Solvent choice (ethanol vs. THF), reaction time (4–8 hours), and stoichiometric ratios to minimize byproducts .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR confirm substituent positions and benzoxazepine ring integrity (e.g., methyl groups at 3,3,5 positions) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C22_{22}H25_{25}N2_2O4_4 requires exact mass 393.18 g/mol).
  • HPLC: Assesses purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers optimize reaction yields when introducing ethoxy or methyl substituents?

Answer:

  • Steric Effects: Bulky substituents (e.g., 3,3,5-trimethyl groups) may require longer reaction times or elevated temperatures (e.g., 80°C in THF) to overcome steric hindrance .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve benzamide coupling efficiency .
  • Byproduct Mitigation: Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2:1 benzoyl chloride:amine ratio) .

Advanced: How should contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

  • Dose-Response Curves: Perform assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Control Experiments: Include positive/negative controls (e.g., known inhibitors like staurosporine) and validate cell viability via MTT assays .
  • Structural Confirmation: Re-synthesize batches to rule out impurities affecting activity .

Advanced: What computational methods aid in predicting this compound’s reactivity or binding modes?

Answer:

  • Density Functional Theory (DFT): Calculate charge distribution on the benzoxazepine ring to predict nucleophilic/electrophilic sites .
  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) based on PubChem’s 3D conformer data .
  • ADMET Prediction: Tools like SwissADME assess solubility, logP, and metabolic stability to guide derivatization .

Theoretical Framework: How can this compound’s research align with existing pharmacological theories?

Answer:

  • Structure-Activity Relationship (SAR): Link substituent modifications (e.g., ethoxy vs. methoxy groups) to changes in bioactivity, guided by Hammett or Craig plots .
  • Target Hypothesis: Base mechanistic studies on known benzoxazepine scaffolds (e.g., GABAA_A modulation or kinase inhibition) .

Methodological Challenge: How to handle hygroscopic intermediates during synthesis?

Answer:

  • Dry Conditions: Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and conduct reactions under nitrogen/argon .
  • Lyophilization: Freeze-dry intermediates to prevent hydrolysis before coupling reactions .

Stability Studies: What storage conditions preserve the compound’s integrity?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the benzamide bond .
  • Long-Term Stability: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.